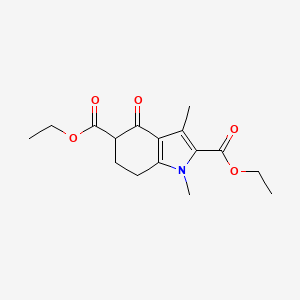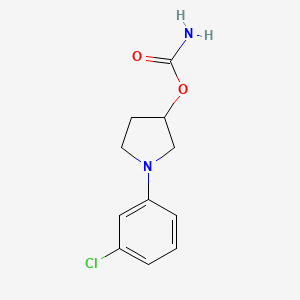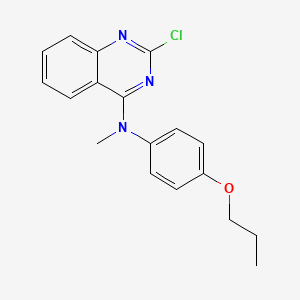![molecular formula C13H17NO2 B12911095 4,4-Dimethyl-2-[(2-methylphenyl)methyl]-1,2-oxazolidin-3-one CAS No. 81777-92-6](/img/structure/B12911095.png)
4,4-Dimethyl-2-[(2-methylphenyl)methyl]-1,2-oxazolidin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyl-2-[(2-methylphenyl)methyl]-1,2-oxazolidin-3-one is an organic compound that belongs to the class of oxazolidinones These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-[(2-methylphenyl)methyl]-1,2-oxazolidin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylbenzylamine with 4,4-dimethyl-2-oxazoline in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .
化学反応の分析
Types of Reactions
4,4-Dimethyl-2-[(2-methylphenyl)methyl]-1,2-oxazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones with different functional groups.
Reduction: Reduction reactions can lead to the formation of amines or alcohols, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones with hydroxyl or carbonyl groups, while reduction can produce primary or secondary amines .
科学的研究の応用
4,4-Dimethyl-2-[(2-methylphenyl)methyl]-1,2-oxazolidin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4,4-Dimethyl-2-[(2-methylphenyl)methyl]-1,2-oxazolidin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
類似化合物との比較
Similar Compounds
- 4,4-Dimethyl-2-phenyl-2-oxazoline
- 2-Methoxyphenyl isocyanate
- Diphenhydramine impurity B (PhEur)
Uniqueness
4,4-Dimethyl-2-[(2-methylphenyl)methyl]-1,2-oxazolidin-3-one is unique due to its specific structural features, which confer distinct chemical and biological properties.
特性
CAS番号 |
81777-92-6 |
|---|---|
分子式 |
C13H17NO2 |
分子量 |
219.28 g/mol |
IUPAC名 |
4,4-dimethyl-2-[(2-methylphenyl)methyl]-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C13H17NO2/c1-10-6-4-5-7-11(10)8-14-12(15)13(2,3)9-16-14/h4-7H,8-9H2,1-3H3 |
InChIキー |
MFCVJVSUKRTRFE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CN2C(=O)C(CO2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[3-(1-methylethyl)phenyl]-](/img/structure/B12911017.png)



![2-(2,4-Dimethoxyphenyl)imidazo[1,2-a]pyrazine](/img/structure/B12911029.png)

methanone](/img/structure/B12911035.png)

![6-Ethoxy-3,4-dimethyl[1,2]oxazolo[5,4-b]pyridine](/img/structure/B12911047.png)
![2-(3-Bromophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione](/img/structure/B12911050.png)
![Isoxazole, 3-(4-fluorophenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12911054.png)
![2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole](/img/structure/B12911068.png)

